

Application Notes and Protocols: Ceftriaxone Sodium Salt in Antibacterial Susceptibility Testing

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Compound of Interest		
Compound Name:	Ceftriaxone sodium salt	
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Audience: Researchers, scientists, and drug development professionals.

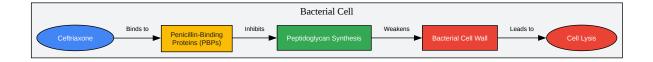
Introduction:

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[1][3][4] These application notes provide detailed protocols for antibacterial susceptibility testing of **Ceftriaxone sodium salt**, along with its mechanism of action and common resistance pathways. The provided methodologies adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

Ceftriaxone, a beta-lactam antibiotic, functions by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][5] It specifically targets and irreversibly binds to penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the final cross-linking step in peptidoglycan synthesis.[1][5] This inhibition leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[5]





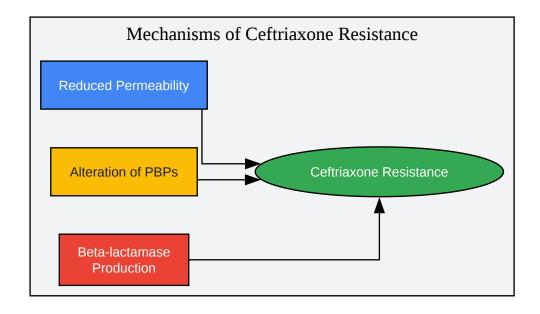
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Caption: Mechanism of action of Ceftriaxone.

Mechanisms of Resistance

Bacterial resistance to Ceftriaxone can occur through several mechanisms:

- Hydrolysis by Beta-Lactamases: The production of beta-lactamase enzymes, such as extended-spectrum beta-lactamases (ESBLs), can inactivate Ceftriaxone by hydrolyzing its beta-lactam ring.[3][4]
- Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for Ceftriaxone, rendering the antibiotic less effective.[3][4]
- Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can decrease the influx of Ceftriaxone into the cell.[3][4]





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Caption: Key mechanisms of bacterial resistance to Ceftriaxone.

Quantitative Data: Susceptibility Breakpoints and Quality Control Ranges

The susceptibility of a bacterial isolate to Ceftriaxone is determined by comparing the zone of inhibition in a disk diffusion test or the Minimum Inhibitory Concentration (MIC) in a dilution test to established clinical breakpoints. These breakpoints are provided by regulatory bodies like the CLSI and EUCAST.

Table 1: CLSI and EUCAST Breakpoints for Ceftriaxone



Organizatio n	Organism Group	Method	Susceptible	Intermediat e	Resistant
CLSI	Enterobacteri aceae	MIC (mg/L)	≤1	2	≥4
Enterobacteri aceae	Disk Diffusion (mm)	≥23	20-22	≤19	
Streptococcu s pneumoniae	MIC (mg/L)	≤0.5 (meningitis), ≤1 (non- meningitis)	1 (meningitis), 2 (non- meningitis)	≥2 (meningitis), ≥4 (non- meningitis)	
Neisseria gonorrhoeae	MIC (mg/L)	≤0.25	-	-	-
Neisseria gonorrhoeae	Disk Diffusion (mm)	≥35	-	-	
EUCAST	Enterobacteri aceae	MIC (mg/L)	≤1	>1	>2
Enterobacteri aceae	Disk Diffusion (mm)	≥20	-	<20	
Streptococcu s pneumoniae	MIC (mg/L)	≤0.5	>0.5	>2	_
Neisseria gonorrhoeae	MIC (mg/L)	≤0.125	-	-	-

Note: Breakpoints can be updated. Always refer to the latest guidelines from CLSI and EUCAST.[6][7]

Table 2: Quality Control Ranges for Ceftriaxone Susceptibility Testing (CLSI)



Quality Control Strain	ATCC® #	Method	QC Range
Escherichia coli	25922	Disk Diffusion (30 μg disk)	29-35 mm
Staphylococcus aureus	25923	Disk Diffusion (30 μg disk)	22-28 mm
Pseudomonas aeruginosa	27853	Disk Diffusion (30 μg disk)	17-23 mm
Haemophilus influenzae	49247	Disk Diffusion (30 μg disk)	31-39 mm
Neisseria gonorrhoeae	49226	Disk Diffusion (30 μg disk)	39-51 mm
Streptococcus pneumoniae	49619	Disk Diffusion (30 μg disk)	30-35 mm
Bacteroides fragilis	25285	Agar Dilution MIC	32-128 μg/mL
Bacteroides thetaiotaomicron	29741	Agar Dilution MIC	64-256 μg/mL

Source: CLSI M100 documents.[8]

Table 3: Susceptibility of Clinical Isolates to Ceftriaxone (Disk Diffusion Method)



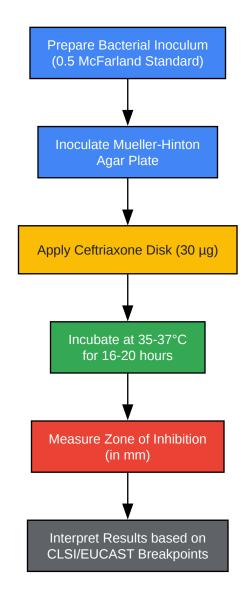
Bacterial Species	Number of Isolates	Susceptible (≥21 mm) %	Intermediate (14-20 mm) %	Resistant (≤13 mm) %
S. aureus	30	96.1	3.9	0
E. coli	30	95.0	5.0	0
P. aeruginosa	30	92.7	7.3	0
K. pneumoniae	30	89.4	10.6	0
S. typhi	30	87.2	12.8	0
P. mirabilis	30	83.8	16.2	0

Data from an in vitro study on clinical isolates.[9][10]

Experimental Protocols Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to Ceftriaxone by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[11]





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Caption: Workflow for the Disk Diffusion (Kirby-Bauer) method.

Materials:

- Ceftriaxone sodium salt
- Sterile filter paper disks (6 mm diameter)
- Mueller-Hinton agar (MHA) plates
- Sterile saline or broth



- Sterile cotton swabs
- 0.5 McFarland turbidity standard
- Incubator (35-37°C)
- Calipers or ruler for measuring zone diameters
- Quality control strains

Protocol:

- Preparation of Ceftriaxone Disks: Aseptically impregnate sterile paper disks with a solution of
 Ceftriaxone sodium salt to achieve a final concentration of 30 µg per disk.[9][12] Allow the
 disks to dry completely before use. Commercially prepared disks are recommended for
 consistency.
- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
- Inoculation of MHA Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
 - Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]
- Application of Antibiotic Disk:
 - Aseptically place a Ceftriaxone (30 μg) disk onto the inoculated surface of the agar.

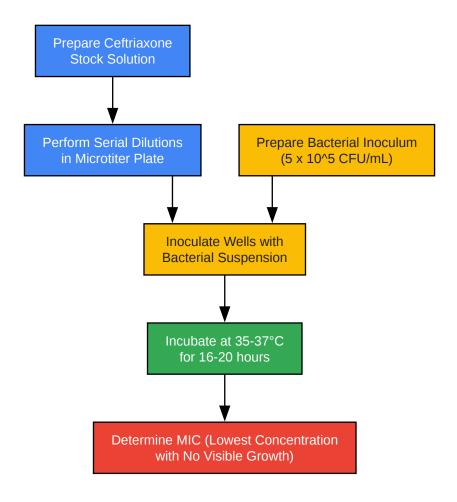


- o Gently press the disk to ensure complete contact with the agar.
- Incubation:
 - Invert the plates and incubate at 35-37°C for 16-20 hours.[9][10]
- · Measurement and Interpretation:
 - After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
 - Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the breakpoints provided by CLSI or EUCAST (see Table 1).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of Ceftriaxone that inhibits the visible growth of a microorganism.[14]





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Caption: Workflow for the Broth Microdilution MIC method.

Materials:

- Ceftriaxone sodium salt
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Sterile 96-well microtiter plates
- · Sterile saline or broth
- 0.5 McFarland turbidity standard
- Incubator (35-37°C)



- Spectrophotometer (optional, for inoculum standardization)
- Quality control strains

Protocol:

- Preparation of Ceftriaxone Stock Solution: Prepare a stock solution of Ceftriaxone sodium salt in a suitable solvent (e.g., sterile distilled water) at a concentration that is at least 10 times the highest concentration to be tested.
- Serial Dilutions:
 - Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.
 - \circ Add 50 μ L of the Ceftriaxone stock solution to the first well of each row to be tested, and mix.
 - \circ Perform a two-fold serial dilution by transferring 50 μ L from the first well to the second, and so on, down the plate. Discard the final 50 μ L from the last well.
- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
 - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
- Inoculation:
 - \circ Add 50 μ L of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 μ L per well.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation:
 - Cover the plate and incubate at 35-37°C for 16-20 hours.[15]



- · MIC Determination and Interpretation:
 - After incubation, visually inspect the plate for bacterial growth (turbidity).
 - The MIC is the lowest concentration of Ceftriaxone at which there is no visible growth.
 - Interpret the MIC value as susceptible, intermediate, or resistant based on the breakpoints provided by CLSI or EUCAST (see Table 1).

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